Gutolactone
Description
Gutolactone, chemically identified as 1,6-dihydroxyphenazine (CAS 69-48-7), is a heterocyclic aromatic compound with the molecular formula C₁₂H₈N₂O₂ and a molecular weight of 212.20 g/mol . Structurally, it features a phenazine backbone substituted with hydroxyl groups at the 1,6-positions (see Figure 1). Key physicochemical properties include:
Properties
CAS No. |
152369-48-7 |
|---|---|
Molecular Formula |
C25H32O9 |
Molecular Weight |
476.522 |
InChI |
InChI=1S/C25H32O9/c1-10(2)6-15(27)34-17-19-24(5)21(30)16(28)18-23(4)12(11(3)7-13(26)20(23)29)8-14(33-22(17)31)25(18,19)9-32-24/h6-7,12,14,16-21,28-30H,8-9H2,1-5H3/t12-,14+,16+,17+,18+,19-,20+,21-,23-,24-,25+/m0/s1 |
InChI Key |
WSUNNCJENRRPLS-DQVMPRLHSA-N |
SMILES |
CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C)(OC5)C)O)O)C)O |
Synonyms |
gutolactone |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Gutolactone belongs to the phenazine family, which shares structural motifs with lactones and bioactive heterocycles. Below is a comparative analysis with three related compounds: Rugulactone , Kulactone , and DL-Pantolactone .
Table 1: Structural and Functional Comparison
Key Comparative Insights
Structural Diversity: this compound is a phenazine derivative with hydroxyl groups, contrasting with Rugulactone (a lactone) and DL-Pantolactone (a γ-lactone). Phenazines are known for redox activity, while lactones exhibit ring-strain reactivity . Kulactone (CAS 22611-36-5) lacks structural clarity in the evidence but is presumed to share lactone functional groups .
Synthetic Approaches :
- Rugulactone employs a chemoenzymatic synthesis , combining chemical steps with enzymatic catalysis for stereochemical control, offering efficiency over traditional methods .
- DL-Pantolactone is produced via racemization processes, critical for synthesizing pantothenic acid (vitamin B5) .
DL-Pantolactone is industrially significant in vitamin synthesis, contrasting with this compound’s niche use in materials science .
Stability and Safety: DL-Pantolactone is stable under ambient conditions but decomposes at elevated temperatures, releasing toxic fumes. This compound exhibits high thermal stability (m.p. 278–279°C), aligning with aromatic compound behavior .
Table 2: Functional Group and Application Comparison
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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